![molecular formula C6H8Cl4O B14482408 1,1-Dichloro-2-[(dichloromethoxy)methyl]-2-methylcyclopropane CAS No. 64670-27-5](/img/structure/B14482408.png)
1,1-Dichloro-2-[(dichloromethoxy)methyl]-2-methylcyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dichloro-2-[(dichloromethoxy)methyl]-2-methylcyclopropane is an organic compound that belongs to the class of ethers with a dichloromethyl group and a methyl group. It is known for its use in various chemical reactions and industrial applications, particularly in the formylation of aromatic compounds and as a chlorination agent in the formation of acid chlorides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Dichloro-2-[(dichloromethoxy)methyl]-2-methylcyclopropane can be synthesized from methyl formate and a mixture of phosphorus pentachloride and phosphorus oxychloride . Another method involves the chlorination of chlorodimethyl ether .
Industrial Production Methods
The industrial production of this compound typically involves the chlorination process, where chlorodimethyl ether is subjected to chlorination under controlled conditions to yield this compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dichloro-2-[(dichloromethoxy)methyl]-2-methylcyclopropane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions and amines are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1,1-Dichloro-2-[(dichloromethoxy)methyl]-2-methylcyclopropane has several scientific research applications, including:
Biology: Employed in various biochemical assays and studies.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the synthesis of various industrial chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 1,1-Dichloro-2-[(dichloromethoxy)methyl]-2-methylcyclopropane involves its reactivity with various molecular targets. The compound can interact with nucleophiles, leading to substitution reactions. It can also act as a chlorinating agent, facilitating the formation of acid chlorides and other derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloromethyl methyl ether: Similar in structure and used for formylation and chlorination.
1,2-Dichloroethane: Another chlorinated hydrocarbon used in the production of vinyl chloride.
Uniqueness
1,1-Dichloro-2-[(dichloromethoxy)methyl]-2-methylcyclopropane is unique due to its specific reactivity and applications in formylation and chlorination reactions. Its ability to act as both a formylating reagent and a chlorinating agent sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
64670-27-5 |
|---|---|
Molekularformel |
C6H8Cl4O |
Molekulargewicht |
237.9 g/mol |
IUPAC-Name |
1,1-dichloro-2-(dichloromethoxymethyl)-2-methylcyclopropane |
InChI |
InChI=1S/C6H8Cl4O/c1-5(2-6(5,9)10)3-11-4(7)8/h4H,2-3H2,1H3 |
InChI-Schlüssel |
DKEXAOBNUKTHNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1(Cl)Cl)COC(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Ethane-1,2-diyl)bis[methyl(dipentyl)silane]](/img/structure/B14482332.png)
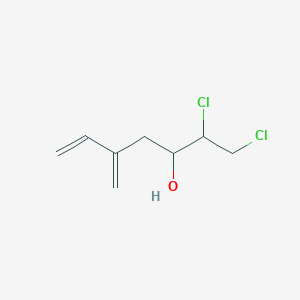
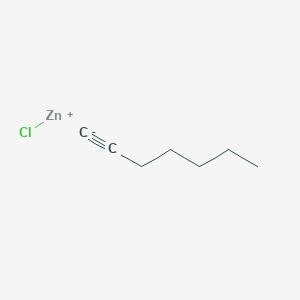
![[(Trichloromethyl)disulfanyl]acetic acid](/img/structure/B14482350.png)
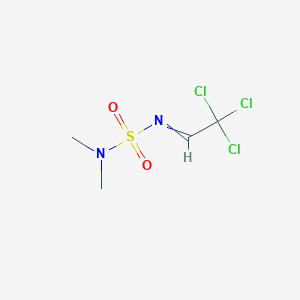
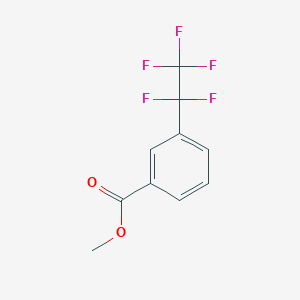
![3,4',5-Tris[(methylsulfanyl)methyl]-1,1'-biphenyl](/img/structure/B14482365.png)
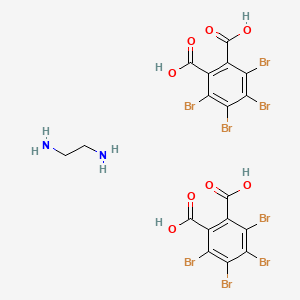
![1-Nitro-4-(4-nitrophenyl)bicyclo[2.2.2]octane](/img/structure/B14482374.png)
![5-[4-[(1,3-Dioxo-2-benzofuran-5-yl)sulfanyl]phenyl]sulfanyl-2-benzofuran-1,3-dione](/img/structure/B14482378.png)

![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-](/img/structure/B14482390.png)

